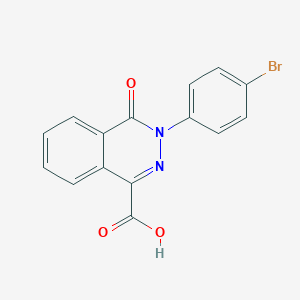
Methyl 1-amino-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-1H-pyrrole-3-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 1-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
Methyl 1-amino-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism by which Methyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 1-amino-1H-pyrrole-3-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
methyl 1-aminopyrrole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(7)4-5/h2-4H,7H2,1H3 |
InChIキー |
OGJOQZPXGLKDKX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



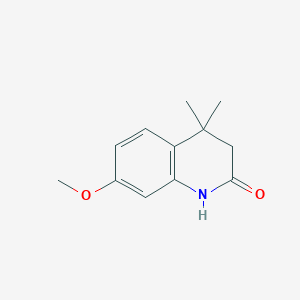


![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
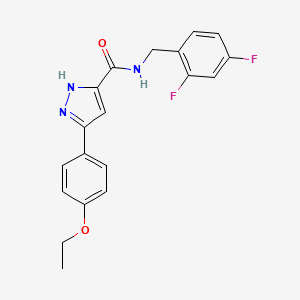
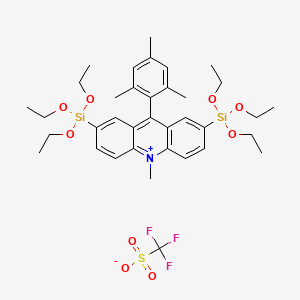
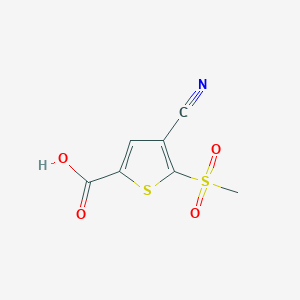
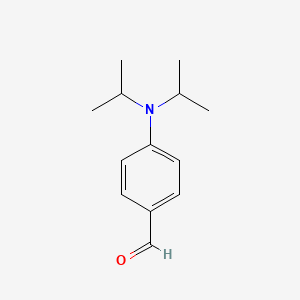
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)

